molecular formula C14H26O B3276852 2-Ethylidenedodecanal CAS No. 648893-99-6

2-Ethylidenedodecanal

Cat. No.: B3276852
CAS No.: 648893-99-6
M. Wt: 210.36 g/mol
InChI Key: LIMWLNGRXCLMPM-UHFFFAOYSA-N
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Description

2-Ethylidenedodecanal is an organic compound with the molecular formula C14H26O It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom that is also bonded to a hydrogen atom and an ethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylidenedodecanal can be synthesized through several methods. One common approach involves the aldol condensation of dodecanal with acetaldehyde. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized to maximize yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Ethylidenedodecanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The ethylidene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed

    Oxidation: 2-Ethylidenedodecanoic acid.

    Reduction: 2-Ethylidenedodecanol.

    Substitution: A range of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Ethylidenedodecanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethylidenedodecanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethylidene group may also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Dodecanal: A similar aldehyde with a shorter carbon chain.

    2-Ethylhexanal: Another aldehyde with a different alkyl group.

    2-Methylundecanal: A structurally related compound with a methyl group instead of an ethylidene group.

Uniqueness

2-Ethylidenedodecanal is unique due to the presence of the ethylidene group, which imparts distinctive chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Biological Activity

2-Ethylidenedodecanal, a long-chain aldehyde, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which may influence its interactions with biological systems. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound has the chemical formula C12H24O and a molecular weight of 184.32 g/mol. Its structure features a dodecane backbone with an ethylidene group at the second carbon position, contributing to its reactivity and interaction with biological targets.

Biological Activity Overview

Research on this compound indicates several potential biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which may protect cells from oxidative stress and related damage.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates inflammatory cytokines

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various aldehydes, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential as a natural preservative or therapeutic agent.

Case Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a notable ability to scavenge free radicals, supporting its role in reducing oxidative stress in biological systems.

The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and biomolecules. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity in microbial cells. Additionally, the compound may influence signaling pathways related to inflammation and oxidative stress through modulation of enzyme activities or gene expression.

Future Directions

Despite promising findings, further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile of the compound in living organisms.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by this compound.
  • Formulation Development : To explore applications in pharmaceuticals or nutraceuticals based on its bioactive properties.

Properties

IUPAC Name

2-ethylidenedodecanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h4,13H,3,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMWLNGRXCLMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=CC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40711284
Record name 2-Ethylidenedodecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648893-99-6
Record name 2-Ethylidenedodecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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